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1,3-Dioxane, 2-phenyl-4-(1-propenyl)-

Cat. No.: B14450397
CAS No.: 76411-45-5
M. Wt: 204.26 g/mol
InChI Key: HLBAOOXOQMCWMO-UHFFFAOYSA-N
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Description

Significance of 1,3-Dioxanes in Organic Synthesis and Stereocontrol

1,3-Dioxanes are of paramount importance in organic synthesis primarily due to their role as protecting groups for 1,3-diols and carbonyl compounds. researchgate.net The formation of a 1,3-dioxane (B1201747) ring from a carbonyl compound and a 1,3-diol is a reversible acid-catalyzed reaction. This protective strategy is advantageous because 1,3-dioxanes are stable under neutral, basic, and many reductive and oxidative conditions, yet can be readily removed under acidic conditions. researchgate.net

Beyond their function as protecting groups, 1,3-dioxanes are crucial for stereocontrol in acyclic systems. The rigid, chair-like conformation of the six-membered ring locks the relative orientation of substituents, allowing for diastereoselective reactions on side chains attached to the ring. researchgate.net This conformational rigidity is a direct consequence of the C-O bond lengths being shorter than C-C bonds, which influences the torsional and steric interactions within the ring. researchgate.net The predictable stereochemistry of the 1,3-dioxane ring can be leveraged to control the formation of new stereocenters, a strategy widely employed in the total synthesis of natural products like polyketides and carbohydrates. researchgate.net

The stereochemical environment of the 1,3-dioxane ring can be readily analyzed using NMR spectroscopy. The coupling constants between protons on the ring provide valuable information about their dihedral angles, which in turn helps in determining the relative configuration of the substituents. researchgate.net

Overview of Substituted 1,3-Dioxane Derivatives

Substituted 1,3-dioxanes are a diverse class of compounds with a wide range of applications. The substituents on the ring can influence the compound's physical, chemical, and biological properties. For instance, the introduction of substituents at the C2, C4, C5, and C6 positions can lead to a variety of stereoisomers. The conformational preferences of these substituents are generally governed by steric and stereoelectronic effects, such as the anomeric effect. researchgate.net

Typically, substituents on a 1,3-dioxane ring prefer to occupy an equatorial position to minimize steric strain from 1,3-diaxial interactions. researchgate.net However, in the case of a substituent at the C2 position, a phenyl group, for example, will have a strong preference for the equatorial position due to its bulkiness.

The synthesis of substituted 1,3-dioxanes is most commonly achieved through the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone. acs.org The choice of diol and carbonyl compound allows for the introduction of various substituents at the C2, C4, C5, and C6 positions. For instance, the reaction of benzaldehyde (B42025) with 1,3-propanediol (B51772) yields 2-phenyl-1,3-dioxane (B8809928).

Specific Research Focus: 1,3-Dioxane, 2-phenyl-4-(1-propenyl)-

While the broader class of 2,4-disubstituted 1,3-dioxanes has been studied, specific and detailed research on 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- is not extensively documented in publicly available scientific literature. However, based on the well-established principles of 1,3-dioxane chemistry, we can infer its structural characteristics, potential synthetic routes, and stereochemical aspects.

This particular molecule possesses two substituents: a phenyl group at the C2 position and a 1-propenyl group at the C4 position. The presence of these two substituents gives rise to the possibility of cis and trans diastereomers, depending on their relative orientation with respect to the dioxane ring.

Synthesis: The synthesis of 2-phenyl-4-(1-propenyl)-1,3-dioxane would likely involve the acid-catalyzed acetalization of benzaldehyde with pent-3-ene-1,3-diol. The stereochemistry of the resulting product (cis/trans ratio) would be influenced by the reaction conditions and the stereochemistry of the starting diol.

Stereochemistry and Conformational Analysis: The 1,3-dioxane ring is expected to adopt a chair conformation. The bulky phenyl group at the C2 position would strongly prefer an equatorial orientation to avoid steric hindrance. The 1-propenyl group at the C4 position can be either axial or equatorial.

In the trans isomer , the 1-propenyl group would be in an equatorial position, leading to a more stable conformation.

In the cis isomer , the 1-propenyl group would be in an axial position, resulting in greater steric strain due to 1,3-diaxial interactions.

Therefore, the trans isomer is expected to be the thermodynamically more stable and, likely, the major product under thermodynamic reaction control. The stereochemistry of the double bond (E/Z) in the 1-propenyl group would add another layer of isomeric complexity.

Potential Research Interest: The interest in a molecule like 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- could stem from its potential as a chiral building block in organic synthesis after cleavage of the dioxane ring. The defined stereochemistry at the C2 and C4 positions could be transferred to an acyclic product. Furthermore, the propenyl group offers a site for various chemical transformations.

Below are hypothetical data tables for the expected properties of the cis and trans isomers of 1,3-Dioxane, 2-phenyl-4-(1-propenyl)-, based on general knowledge of similar compounds.

Table 1: Predicted Physical Properties

Property Predicted Value (trans-isomer) Predicted Value (cis-isomer)
Molecular Formula C₁₃H₁₆O₂ C₁₃H₁₆O₂
Molecular Weight 204.26 g/mol 204.26 g/mol
Boiling Point Higher (due to greater stability) Lower
Density Higher Lower

Table 2: Predicted ¹H NMR Chemical Shifts (ppm)

Proton Predicted Shift (trans-isomer) Predicted Shift (cis-isomer)
C2-H (axial) ~5.5 (s) ~5.5 (s)
C4-H (axial) ~4.0 (m) ~3.8 (m)
C5-H (axial) ~1.4 (m) ~1.8 (m)
C5-H (equatorial) ~1.9 (m) ~1.6 (m)
C6-H (axial) ~3.8 (m) ~4.2 (m)
C6-H (equatorial) ~4.2 (m) ~3.9 (m)
Phenyl-H 7.3-7.5 (m) 7.3-7.5 (m)
Propenyl-H 5.5-6.0 (m) 5.5-6.0 (m)

Note: These are estimated values and would require experimental verification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B14450397 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- CAS No. 76411-45-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76411-45-5

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-phenyl-4-prop-1-enyl-1,3-dioxane

InChI

InChI=1S/C13H16O2/c1-2-6-12-9-10-14-13(15-12)11-7-4-3-5-8-11/h2-8,12-13H,9-10H2,1H3

InChI Key

HLBAOOXOQMCWMO-UHFFFAOYSA-N

Canonical SMILES

CC=CC1CCOC(O1)C2=CC=CC=C2

Origin of Product

United States

Stereochemical Investigations of 1,3 Dioxane, 2 Phenyl 4 1 Propenyl

Diastereoisomerism and Enantiomerism in 1,3-Dioxanes

The 1,3-dioxane (B1201747) ring, a six-membered heterocycle, typically adopts a chair conformation, similar to cyclohexane (B81311). The presence of substituents on the ring can lead to the formation of stereoisomers, namely diastereomers and enantiomers. For 2-phenyl-4-(1-propenyl)-1,3-dioxane, stereocenters can exist at positions 2 and 4 of the dioxane ring, and the double bond in the 1-propenyl group can exhibit E/Z isomerism.

The carbon atom at position 2, bonded to the phenyl group, and the carbon at position 4, bonded to the 1-propenyl group, are potential chiral centers. The presence of these two stereocenters gives rise to the possibility of four diastereomers (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These diastereomers can be further classified into two pairs of enantiomers: [(2R,4R) and (2S,4S)] and [(2R,4S) and (2S,4R)].

Furthermore, the 1-propenyl group at position 4 can exist as either the (E)- or (Z)-isomer. This geometric isomerism, in combination with the stereocenters in the ring, significantly increases the number of possible stereoisomers. For instance, for each of the four diastereomers mentioned above, there can be both an (E)- and a (Z)-isomer of the propenyl group.

The relative stability of these diastereomers is influenced by the steric interactions between the substituents. In general, substituents on a 1,3-dioxane ring prefer to occupy the equatorial position to minimize steric strain. Therefore, the diastereomer with both the phenyl and the 1-propenyl groups in equatorial positions is expected to be the most stable.

Configurational Assignments

The determination of the specific configuration of stereoisomers of 1,3-dioxanes is accomplished through various analytical techniques, primarily spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of 1,3-dioxane derivatives. Both ¹H and ¹³C NMR provide valuable information about the orientation of substituents on the ring.

In ¹H NMR, the coupling constants (J-values) between protons on the dioxane ring are indicative of their dihedral angles, which in turn reveals their axial or equatorial orientation. For instance, a large coupling constant between two vicinal protons typically suggests a diaxial relationship, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions. The chemical shifts of the protons are also affected by the anisotropic effects of the phenyl group, which can further aid in configurational assignment.

Table 1: Representative ¹H NMR Chemical Shifts for Protons on the 1,3-Dioxane Ring in Phenyl-Substituted Dioxanes

Proton Position Expected Chemical Shift (ppm) Multiplicity Notes
H-2 (benzylic) 4.5 - 5.5 s or d Position of the phenyl group.
H-4 3.5 - 4.5 m Position of the 1-propenyl group.
H-5 (axial) 1.2 - 1.8 m
H-5 (equatorial) 1.8 - 2.5 m
H-6 (axial) 3.5 - 4.0 m

Note: These are generalized values based on known 2-phenyl-1,3-dioxane (B8809928) derivatives and may vary for the specific target compound.

¹³C NMR spectroscopy is also instrumental in stereochemical analysis. The chemical shifts of the carbon atoms in the dioxane ring are sensitive to their steric environment. Generally, a carbon atom bearing an axial substituent will be shielded (appear at a lower chemical shift) compared to when it bears an equatorial substituent.

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including the absolute configuration of chiral centers and the geometry of the ring. For crystalline derivatives of 1,3-dioxanes, single-crystal X-ray diffraction can unambiguously establish the relative and absolute stereochemistry. Although no crystal structure for 2-phenyl-4-(1-propenyl)-1,3-dioxane has been reported, studies on similar compounds, such as cis- and trans-2-phenyl-5-methyl-1,3-dioxane, have confirmed the chair conformation of the dioxane ring and the equatorial preference of the phenyl group in the more stable isomer.

Chromatographic techniques are essential for the separation and isolation of stereoisomers. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is a common method for resolving enantiomers of 1,3-dioxane derivatives. Gas chromatography (GC) can also be used to separate diastereomers, often with high resolution. The differing physical properties of diastereomers, such as their boiling points and polarities, allow for their separation by these methods. While specific chromatographic conditions for 2-phenyl-4-(1-propenyl)-1,3-dioxane are not documented, methods developed for separating isomers of other substituted 1,3-dioxanes can serve as a starting point.

Relative and Absolute Stereochemistry of the 2-phenyl-4-(1-propenyl)-1,3-Dioxane System

The relative stereochemistry of the substituents at C-2 and C-4 defines the diastereomers as either cis or trans. In the cis-isomer, the phenyl and 1-propenyl groups are on the same side of the dioxane ring, while in the trans-isomer, they are on opposite sides. The thermodynamically more stable isomer is generally the one where both bulky substituents occupy equatorial positions. This would correspond to the trans-isomer.

The absolute stereochemistry (R/S designation) at each chiral center can be determined by techniques such as X-ray crystallography of a single enantiomer or by correlation with a compound of known absolute configuration.

Influence of Substituent Orientation on Stereochemical Outcomes

The orientation of the phenyl and 1-propenyl groups has a profound impact on the stability and reactivity of the molecule. An axial orientation of a bulky group like phenyl would introduce significant 1,3-diaxial interactions with the axial protons at C-4 and C-6, leading to steric strain and a higher energy conformation. Therefore, the equilibrium between the two chair conformers of a given diastereomer will heavily favor the conformation where the largest substituents are equatorial.

The stereochemistry of the 1,3-dioxane can also influence the reactivity of the 1-propenyl group. The accessibility of the double bond to reagents can be affected by the conformation of the dioxane ring and the spatial arrangement of the other substituents.

In synthetic reactions leading to the formation of the 2-phenyl-4-(1-propenyl)-1,3-dioxane, the stereochemical outcome is often governed by thermodynamic or kinetic control. Under thermodynamic control, the most stable diastereomer will be the major product. Under kinetic control, the product that is formed fastest will predominate. The choice of starting materials and reaction conditions can be manipulated to favor the formation of a desired stereoisomer.

Table 2: Mentioned Chemical Compounds

Compound Name
1,3-Dioxane, 2-phenyl-4-(1-propenyl)-
Cyclohexane
cis-2-phenyl-5-methyl-1,3-dioxane

Conformational Analysis of 1,3 Dioxane, 2 Phenyl 4 1 Propenyl

Preferred Conformations of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring, like its carbocyclic analogue cyclohexane (B81311), is not planar and adopts a variety of puckered conformations to relieve angular and torsional strain. The presence of two oxygen atoms in the ring significantly influences the bond lengths, bond angles, and energetic landscape compared to cyclohexane.

The chair conformation is the most stable and predominant form for the 1,3-dioxane ring. researchgate.netthieme-connect.de This conformation minimizes torsional strain by staggering all adjacent bonds and reduces angle strain by maintaining near-tetrahedral angles for the sp³-hybridized carbon atoms. However, the geometry of the 1,3-dioxane chair is not identical to that of cyclohexane. The shorter C-O bond lengths (approx. 1.43 Å) compared to C-C bonds (approx. 1.54 Å) lead to a puckering of the O-C-O region and a flattening of the C-C-C portion of the ring.

This distortion has significant stereochemical consequences. It increases the severity of 1,3-diaxial interactions involving the C2 position and the axial positions at C4 and C6. thieme-connect.de Consequently, a substituent at the C2 position experiences greater steric hindrance with axial hydrogens (or other substituents) at C4 and C6 than a substituent would in a cyclohexane ring. This amplified steric strain results in a strong thermodynamic preference for substituents at C2 to occupy the equatorial position. thieme-connect.de

While the chair form represents the global energy minimum, other, less stable conformations are accessible, including the boat and twist-boat (or skew-boat) forms. The boat conformation is highly unstable due to eclipsing interactions and a transannular "bowsprit-flagpole" interaction. To alleviate these strains, the boat form readily distorts into a more stable, flexible form known as the twist-boat conformation.

The energy difference between the chair and twist-boat conformations in 1,3-dioxane is substantial, with the chair form being more stable by approximately 5-7 kcal/mol. This energy gap is slightly lower than in cyclohexane, a consequence of the altered ring geometry and reduced torsional barriers around the C-O bonds. thieme-connect.de For 1,3-Dioxane, 2-phenyl-4-(1-propenyl)-, the twist-boat conformations would be significantly populated only at elevated temperatures or if severe steric crowding in the chair form were to destabilize it dramatically.

Conformational Equilibria and Energy Barriers

The different conformations of the 1,3-dioxane ring are not static but interconvert through dynamic processes, most notably ring inversion. The relative populations of these conformers at equilibrium are dictated by their Gibbs free energy differences, while the rates of interconversion are determined by the energy barriers between them.

The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom (like the C2 position in 1,3-dioxane) to favor an axial orientation, contrary to what would be predicted based on steric hindrance alone. This effect is rationalized by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-substituent bond (n → σ*). This interaction is maximized when the lone pair and the bond are anti-periplanar, a geometry achieved in the axial conformation. thieme-connect.de

An exception to the general rule of equatorial preference at C2 occurs with alkoxy groups, which can exhibit a preference for the axial position due to the anomeric effect. thieme-connect.de However, for a non-electronegative substituent like a phenyl group, the anomeric effect is not a significant stabilizing factor, and steric effects dominate, leading to a strong equatorial preference.

The reverse anomeric effect describes the preference for electropositive or positively charged substituents to occupy the equatorial position more strongly than predicted by sterics alone. This effect is less commonly encountered in neutral 1,3-dioxane systems like the one under discussion.

Conformational Preferences of Phenyl and 1-Propenyl Substituents

The 2-phenyl group has a strong preference for the equatorial position. This is primarily to avoid the severe 1,3-diaxial steric interactions with the axial hydrogens at C4 and C6 that would occur if it were in the axial position. thieme-connect.deresearchgate.net The A-value for a phenyl group at C2 is substantial, ensuring that the equilibrium lies heavily in favor of the conformer with the equatorial phenyl group.

The 4-(1-propenyl) group (–CH=CH–CH₃) is also expected to have a pronounced preference for the equatorial orientation. Experimental and computational studies on similar unsaturated substituents provide clear evidence for this preference. For instance, the conformational free energy for a 4-vinyl group in the 1,3-dioxane ring has been estimated to be around 2.25 kcal/mol, indicating a strong equatorial bias. researchgate.net Studies on 2-alkenyl substituted 1,3-dioxanes also demonstrate a high equatorial preference for these groups. researchgate.net This preference minimizes steric interactions between the substituent and the axial hydrogen at C6 and the lone pairs of the ring oxygen atoms.

Given that both the 2-phenyl and 4-(1-propenyl) groups have strong preferences for the equatorial position, the most stable diastereomer of this compound will be the one that allows both groups to occupy equatorial sites simultaneously. This corresponds to the trans isomer (r-2, t-4 configuration), which would exist predominantly in a di-equatorial chair conformation.

The 1-propenyl substituent itself has rotational conformers. The orientation of the C=C double bond relative to the dioxane ring is typically described as syn-periplanar or anti-periplanar with respect to the C4-H bond. Based on studies of similar alkyl groups, the substituent likely prefers a staggered conformation, such as a gauche or anti arrangement, to minimize steric strain with adjacent ring bonds. researchgate.netchemistrysteps.com

Interactive Data Table: Conformational Energies of Substituents on Six-Membered Rings

The following table presents the conformational free energy values (A-values, in kcal/mol) for various substituents, which quantify their preference for the equatorial position. Higher values indicate a stronger preference.

SubstituentRing SystemA-value (kcal/mol)Reference
Phenyl1,3-Dioxane (at C4)2.85 researchgate.net
Phenyl1,3-Dioxane (at C2)~3.1 researchgate.net
Vinyl1,3-Dioxane (at C4)~2.25 researchgate.net
VinylCyclohexane1.6 stackexchange.com
Methyl1,3-Dioxane (at C4)2.9 researchgate.net
Ethyl1,3-Dioxane (at C4)2.8 researchgate.net
Isopropyl1,3-Dioxane (at C4)3.1 researchgate.net
Crotonyl (-CH=CHCH₃)1,3-Dioxane (at C2)>1.8 (High Eq. Pref.) researchgate.net

Equatorial and Axial Preferences

No specific data is available in the scientific literature for 1,3-Dioxane, 2-phenyl-4-(1-propenyl)-.

A-Values and Conformational Free Energies

Specific A-values and conformational free energy data for the substituents of 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- are not documented in the surveyed literature.

Dynamic Stereochemistry and Isomerization Pathways

Detailed research on the dynamic stereochemistry and specific isomerization pathways for 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- is not available.

Reactivity and Mechanistic Studies of 1,3 Dioxane, 2 Phenyl 4 1 Propenyl

Reactions Involving the Dioxane Ring

The 1,3-dioxane (B1201747) ring is a cyclic acetal (B89532). Acetal groups are generally stable under neutral or basic conditions but are susceptible to cleavage under acidic conditions. thieme-connect.de This lability is the basis for their common use as protecting groups for carbonyl compounds and 1,3-diols in organic synthesis. thieme-connect.de

The 1,3-dioxane ring can undergo regioselective ring-opening reactions, which are a powerful tool in synthetic chemistry, particularly in carbohydrate and polyketide synthesis. researchgate.net These reactions typically involve the use of Lewis acids or reducing agents to cleave one of the C-O bonds within the acetal ring, leading to a functionalized 1,3-diol derivative.

For instance, reductive ring-opening of benzylidene acetals (a class to which 2-phenyl-1,3-dioxanes belong) can be achieved with various reagents. The choice of reagent can influence the regioselectivity of the cleavage, determining which of the two C-O bonds is broken. Common reagents for this transformation include diisobutylaluminium hydride (DIBALH) and combinations like lithium aluminum hydride-aluminum chloride (LiAlH4-AlCl3). researchgate.net The mechanism often involves coordination of the Lewis acid to one of the dioxane oxygens, followed by hydride attack at the acetal carbon (C2). In the case of 1,3-Dioxane, 2-phenyl-4-(1-propenyl)-, such a reaction would be expected to yield a protected 1,3-diol with a benzyl (B1604629) ether at one oxygen and a free hydroxyl at the other.

The most characteristic reaction of the dioxane ring is its hydrolysis under acidic conditions, which reverses its formation. youtube.comyoutube.com The reaction is an equilibrium process; in the presence of excess water and an acid catalyst, the acetal is cleaved to regenerate the parent carbonyl compound (benzaldehyde) and the 1,3-diol (1-pentene-1,3-diol). youtube.com

The mechanism proceeds via protonation of one of the dioxane oxygen atoms by a hydronium ion, converting it into a good leaving group. youtube.com This is followed by the cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. gla.ac.uk A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation steps and cleavage of the second C-O bond ultimately release the aldehyde and the diol. youtube.comchegg.com

Kinetic studies on substituted 2-phenyl-1,3-dioxanes have shown that the hydrolysis is catalyzed by hydronium ions. The rate of hydrolysis is influenced by the electronic properties of substituents on the phenyl ring. Electron-donating groups generally stabilize the carbocation intermediate and accelerate the reaction, while electron-withdrawing groups have the opposite effect.

Table 1: pH-Rate Profile for the Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes This table presents data for related compounds to illustrate the principles of acetal hydrolysis.

CompoundpHObserved Rate Constant (k_obsd, sec⁻¹)
2-Phenyl-1,3-dioxane (B8809928)6.011.0 x 10⁻⁶
2-(2-Hydroxyphenyl)-1,3-dioxane7.052.5 x 10⁻⁵
2-(4-Hydroxyphenyl)-1,3-dioxane6.011.2 x 10⁻⁵
2-(2-Methoxyphenyl)-1,3-dioxane7.058.0 x 10⁻⁷

Data sourced from a study on the hydrolysis of substituted 2-phenyl-1,3-dioxanes and is intended for illustrative purposes.

Reactions of the Phenyl Substituent

The phenyl group attached to the acetal carbon can undergo reactions typical of aromatic rings.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) and its derivatives. wikipedia.org Common examples include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com

The substituent already present on the ring dictates the rate and regioselectivity (the position of the incoming electrophile). The 2-(1,3-dioxanyl) group is considered to be electron-withdrawing due to the inductive effect of the two oxygen atoms. Therefore, it deactivates the phenyl ring towards electrophilic attack, making the reaction slower compared to benzene. masterorganicchemistry.com As an electron-withdrawing group, it directs incoming electrophiles primarily to the meta position (C3' and C5' of the phenyl ring). masterorganicchemistry.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

ReactionReagentsElectrophileExpected Major Product with 2-Phenyl-1,3-dioxane Core
NitrationHNO₃, H₂SO₄NO₂⁺2-(3-Nitrophenyl)-1,3-dioxane derivative
BrominationBr₂, FeBr₃Br⁺2-(3-Bromophenyl)-1,3-dioxane derivative
SulfonationFuming H₂SO₄SO₃2-Phenyl-1,3-dioxane-3'-sulfonic acid derivative
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺2-(3-Acylphenyl)-1,3-dioxane derivative

The mechanism for these reactions involves two main steps:

Attack of the aromatic π-system on the strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. lumenlearning.comlibretexts.org This step is typically the rate-determining step as it disrupts aromaticity. lumenlearning.com

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring to yield the substituted product. masterorganicchemistry.com

Beyond SEAr, other modifications are possible. For example, metalation of the aromatic ring, such as directed ortho-metalation, can introduce substituents at positions that are not favored by standard electrophilic substitution. However, the deactivating nature of the dioxane substituent would make direct lithiation challenging without a directing group. Other metals, such as mercury or thallium, can be introduced to the aromatic ring via electrophilic metalation reactions. libretexts.org

Reactions of the 1-Propenyl Substituent

The 1-propenyl group (-CH=CH-CH₃) is an alkene and will exhibit the characteristic reactivity of a carbon-carbon double bond. Its position at C4 of the dioxane ring means its reactions are generally independent of the acetal and phenyl functionalities, assuming neutral or basic conditions are used to avoid acetal hydrolysis.

Key reactions include:

Electrophilic Addition: The double bond can be attacked by electrophiles. For example, reaction with hydrogen halides (H-X) or halogens (X₂) would lead to addition products according to Markovnikov's rule where applicable.

Hydrogenation: The double bond can be reduced to a single bond (propyl group) through catalytic hydrogenation, typically using H₂ gas with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Oxidation: The alkene can undergo various oxidation reactions.

Epoxidation: Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would form an epoxide.

Ozonolysis: Cleavage of the double bond using ozone (O₃) followed by a reductive or oxidative work-up would yield smaller carbonyl compounds. For 1,3-Dioxane, 2-phenyl-4-(1-propenyl)-, ozonolysis with a reductive work-up (e.g., using dimethyl sulfide) would be expected to yield acetaldehyde (B116499) and a 4-formyl-2-phenyl-1,3-dioxane.

Dihydroxylation: Reaction with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would convert the double bond into a diol.

Olefin Transformations of the Double Bond

The propenyl group's double bond is an electron-rich center, making it susceptible to attack by electrophiles and a prime site for various addition reactions. The nature of these transformations is influenced by the steric hindrance and electronic effects of the adjacent 1,3-dioxane ring. The ring structure, typically existing in a stable chair conformation, can direct incoming reagents to a specific face of the double bond, leading to stereoselective outcomes.

Common olefin transformations applicable to this compound include hydrogenation, halogenation, and hydrohalogenation. Catalytic hydrogenation would reduce the propenyl group to a propyl group. Electrophilic addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would proceed via the formation of a carbocation or bridged halonium ion intermediate, with the regiochemistry and stereochemistry being influenced by the stability of the intermediates and the steric accessibility of the double bond.

Epoxidation and Dihydroxylation of the Propenyl Group

The conversion of the propenyl group into an epoxide or a diol are fundamental transformations that introduce new stereocenters and functional groups, paving the way for further synthetic modifications.

Epoxidation: The double bond of 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- can be readily converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process where the oxygen atom is delivered to one face of the alkene, resulting in a three-membered oxirane ring. The stereochemistry of the dioxane ring directs the approach of the bulky peroxy acid, typically leading to the formation of the epoxide on the less sterically hindered face.

Dihydroxylation: The synthesis of 1,2-diols from the propenyl group can be achieved with high stereoselectivity.

Syn-dihydroxylation: This is commonly accomplished using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. organic-chemistry.org The reaction proceeds through a cyclic osmate ester intermediate, which, upon hydrolysis, yields a syn-diol (the two hydroxyl groups are added to the same face of the double bond). libretexts.orgresearchgate.net The stereochemical outcome is dictated by the initial approach of the OsO₄ to the less hindered face of the alkene.

Anti-dihydroxylation: An alternative pathway to a diol involves a two-step process: initial epoxidation of the double bond followed by acid-catalyzed ring-opening of the epoxide. The hydrolysis of the epoxide proceeds via an Sₙ2-like attack by water, resulting in the formation of an anti-diol, where the two hydroxyl groups are on opposite faces of the original double bond. libretexts.org

Table 1: Key Transformations of the Propenyl Group

TransformationReagent(s)IntermediateProductStereochemistry
Epoxidationm-CPBANone (concerted)EpoxideStereoselective
Syn-Dihydroxylation1. OsO₄ (cat.), NMO2. NaHSO₃/H₂OCyclic Osmate EsterVicinal DiolSyn-addition
Anti-Dihydroxylation1. m-CPBA2. H₃O⁺EpoxideVicinal DiolAnti-addition

Reaction Mechanisms and Transition State Analysis

Understanding the reaction mechanisms and the associated transition states is key to explaining the observed selectivity.

Syn-Dihydroxylation Mechanism: The reaction of an alkene with OsO₄ is a concerted [3+2] cycloaddition. organic-chemistry.org Quantum chemical calculations have shown this pathway to be energetically favorable. organic-chemistry.org This process involves a transition state where the osmium and two of its oxygen atoms approach one face of the double bond simultaneously. This leads to the formation of a cyclic osmate ester. The constrained, cyclic nature of this intermediate ensures that upon reductive cleavage, the two hydroxyl groups are delivered to the same face of the original alkene, thus explaining the syn-stereoselectivity. libretexts.org

Epoxidation Mechanism: The epoxidation with a peroxy acid proceeds through a concerted "butterfly" transition state. The peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond, while the proton is transferred to the carbonyl oxygen of the peroxy acid. All bond-forming and bond-breaking events occur in a single step without the formation of a discrete intermediate. The geometry of this transition state is influenced by steric repulsions between the substrate and the peroxy acid, which dictates the facial selectivity of the oxygen transfer.

Transition State Analysis: Detailed analysis of transition states for reactions involving dioxane systems often requires computational methods, such as density functional theory (DFT) calculations. Such studies can model the energies of different reaction pathways and transition state geometries. For example, DFT calculations on the β-scission of related 2-phenyl-1,3-dioxan-2-yl radicals indicated a product-like transition state where the geometry at the emerging radical center is nearly planar. researchgate.net The regioselectivity in those cases was explained by the interplay of thermodynamic driving force, charge-transfer stabilization of the transition state, and strain at the emerging radical center. researchgate.net A similar computational approach could be applied to analyze the transition states of epoxidation or dihydroxylation of 1,3-Dioxane, 2-phenyl-4-(1-propenyl)-, providing quantitative insights into the factors governing the observed diastereoselectivity.

Computational and Theoretical Investigations of 1,3 Dioxane, 2 Phenyl 4 1 Propenyl

Quantum-Chemical Calculations (e.g., DFT, Ab Initio)

No specific Density Functional Theory (DFT) or ab initio calculation results have been published for 1,3-Dioxane (B1201747), 2-phenyl-4-(1-propenyl)-. Such calculations are fundamental for understanding the electronic structure and energy of a molecule.

Geometry Optimization and Energy Minimization

There is no available data from geometry optimization or energy minimization calculations for 1,3-Dioxane, 2-phenyl-4-(1-propenyl)-. This step is crucial for identifying the most stable three-dimensional arrangement of atoms in the molecule, which serves as the basis for all further computational analysis.

Prediction of Conformational Preferences

Published studies predicting the specific conformational preferences of 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- are absent from the scientific literature. Conformational analysis for this molecule would be complex, involving the various stereoisomers (cis/trans relationships between the phenyl and propenyl groups) and the chair, boat, and twist-boat conformations of the dioxane ring. Research on other substituted dioxanes indicates that the preferred conformation is highly dependent on the nature and position of the substituents. researchgate.netresearchgate.net

Molecular Dynamics Simulations

No molecular dynamics (MD) simulation studies for 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- have been found. MD simulations are used to model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior and interactions of the compound, which could be particularly relevant for understanding its behavior in different environments.

Structure-Reactivity Relationship Predictions

Specific computational predictions regarding the structure-reactivity relationship of 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- are not available. This type of study typically uses quantum chemical descriptors to forecast the reactivity of different sites within the molecule.

Spectroscopic Data Interpretation through Computational Models

There are no published instances where computational models have been used to interpret the spectroscopic data (e.g., NMR, IR) of 1,3-Dioxane, 2-phenyl-4-(1-propenyl)-. This technique involves calculating theoretical spectra and comparing them with experimental data to confirm the structure and assign spectral features.

Based on a comprehensive search, there is currently no specific scientific literature available that details the applications of the chemical compound 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- in the advanced organic synthesis topics outlined in your request.

While the search provided extensive information on the general principles of chiral auxiliaries wikipedia.orgresearchgate.net, the use of various stereoselective building blocks in complex synthesis nih.gov, and the broad field of asymmetric and diastereoselective transformations researchgate.netchegg.com, none of the retrieved sources specifically mention or detail the role of "1,3-Dioxane, 2-phenyl-4-(1-propenyl)-".

The literature discusses related structures, such as 4-phenyl-1,3-dioxane (B1205455) and 2,4,6-trimethyl-4-phenyl-1,3-dioxane, primarily in the context of their synthesis via methods like the Prins condensation google.comresearchgate.net. However, this information does not extend to the specific applications and methodologies relevant to the 2-phenyl-4-(1-propenyl)- substituted variant.

Therefore, it is not possible to provide a detailed, evidence-based article on the following requested topics for this specific compound:

Applications in Advanced Organic Synthesis and Chiral Induction

Development of Novel Synthetic Methodologies Utilizing the Dioxane Framework

Without dedicated research on this particular molecule, any discussion of its role in these advanced synthetic applications would be speculative and could not be substantiated with research findings or data tables as requested.

Derivatization Strategies for 1,3 Dioxane, 2 Phenyl 4 1 Propenyl

Functionalization of the Propenyl Moiety

The carbon-carbon double bond in the 1-propenyl group at the C4 position of the dioxane ring is a prime site for various addition and cleavage reactions. These transformations can lead to a wide array of functionalized derivatives with new stereocenters.

Epoxidation: The propenyl group can be converted into an epoxide ring using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction typically proceeds stereoselectively, with the chiral centers already present in the dioxane ring directing the approach of the oxidizing agent. This asymmetric induction leads to the preferential formation of one diastereomer of the resulting oxirane. The sulfonyl group has been shown to be an effective directing group in metal-catalyzed asymmetric epoxidations, suggesting that functional groups on the dioxane ring could similarly influence the stereochemical outcome. nih.gov

Dihydroxylation: The alkene can be converted into a vicinal diol (a glycol). The stereochemistry of this transformation can be controlled to be either syn or anti.

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ with a chiral ligand, is a powerful method for achieving high enantioselectivity in the formation of chiral diols from alkenes. nih.govresearchgate.net The existing chirality of the 1,3-dioxane (B1201747) ring can influence the facial selectivity of the dihydroxylation, leading to a diastereoselective outcome.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org This sequence yields a diol with the two hydroxyl groups on opposite faces of the original double bond.

Ozonolysis: This reaction cleaves the double bond of the propenyl group. organic-chemistry.org Depending on the work-up conditions, different functional groups can be obtained. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org

Reductive Work-up: Using reagents such as dimethyl sulfide (B99878) (DMS) or zinc and acetic acid, the ozonolysis of 2-phenyl-4-(1-propenyl)-1,3-dioxane would yield 2-phenyl-1,3-dioxane-4-carbaldehyde and acetaldehyde (B116499). masterorganicchemistry.comlibretexts.org

Oxidative Work-up: Using hydrogen peroxide (H₂O₂), the aldehyde product from the dioxane fragment would be oxidized to a carboxylic acid, yielding 2-phenyl-1,3-dioxane-4-carboxylic acid. masterorganicchemistry.com

The stereochemical integrity of the dioxane ring is generally maintained during these transformations of the propenyl group.

Table 1: Summary of Propenyl Moiety Functionalization

Reaction Reagents Product Functional Group Stereochemistry
Epoxidation m-CPBA, Hf(IV)-complexes nih.gov Epoxide Diastereoselective
Syn-Dihydroxylation OsO₄/NMO, cold KMnO₄ libretexts.org Vicinal Diol Syn-addition
Anti-Dihydroxylation 1. m-CPBA 2. H₃O⁺ libretexts.org Vicinal Diol Anti-addition
Ozonolysis (Reductive) 1. O₃ 2. DMS or Zn/H₂O masterorganicchemistry.com Aldehyde Cleavage
Ozonolysis (Oxidative) 1. O₃ 2. H₂O₂ masterorganicchemistry.com Carboxylic Acid Cleavage

Functionalization of the Phenyl Moiety

The phenyl group at the C2 position is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents onto the aromatic ring. The existing 2-(4-(1-propenyl)-1,3-dioxan-2-yl) group acts as a director for incoming electrophiles. This substituent, being an acetal (B89532) of benzaldehyde (B42025), behaves similarly to an alkoxy or alkyl group, which are known as activating, ortho, para-directing groups. libretexts.orgpressbooks.pubchemistrytalk.orglumenlearning.com This is due to the electron-donating nature of the oxygen atoms in the dioxane ring, which can stabilize the cationic intermediate (sigma complex) formed during EAS, particularly when the attack occurs at the ortho and para positions.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). organic-chemistry.org Due to the directing effect of the dioxane substituent, the nitration is expected to yield a mixture of ortho-nitro and para-nitro derivatives. The para product is often favored due to reduced steric hindrance. chemistrytalk.org

The introduction of these functional groups can significantly alter the electronic properties of the phenyl ring, which in turn can influence the reactivity of the entire molecule.

Table 2: Electrophilic Aromatic Substitution on the Phenyl Moiety

Reaction Reagents Expected Major Products
Nitration HNO₃, H₂SO₄ organic-chemistry.org 2-(4-nitrophenyl)-4-(1-propenyl)-1,3-dioxane and 2-(2-nitrophenyl)-4-(1-propenyl)-1,3-dioxane
Bromination Br₂, FeBr₃ 2-(4-bromophenyl)-4-(1-propenyl)-1,3-dioxane and 2-(2-bromophenyl)-4-(1-propenyl)-1,3-dioxane
Chlorination Cl₂, AlCl₃ 2-(4-chlorophenyl)-4-(1-propenyl)-1,3-dioxane and 2-(2-chlorophenyl)-4-(1-propenyl)-1,3-dioxane

Modifications at Other Positions of the Dioxane Ring

While the propenyl and phenyl groups are the most reactive sites, modifications at other positions of the dioxane ring are also possible, though often require more specific strategies.

Reactions at C5: The C5 position of the 1,3-dioxane ring can be functionalized, although this typically starts from a precursor with an existing functional group at this position, such as a 1,3-dioxan-5-one. The electronic nature of substituents at the C5 position has been shown to influence the reactivity and regioselectivity of reactions involving the dioxane ring. rsc.org

Ring-Opening Reactions: A significant derivatization strategy for the dioxane ring is its acid-catalyzed ring-opening. 1,3-dioxanes are cyclic acetals and can be hydrolyzed under acidic conditions to yield the parent carbonyl compound (benzaldehyde in this case) and the 1,3-diol. organic-chemistry.org In the case of 1,3-dioxane, 2-phenyl-4-(1-propenyl)-, ring-opening would yield benzaldehyde and pent-1-ene-3,4-diol. This diol can then be used as a versatile intermediate for further synthetic transformations. The regioselective ring-opening of 1,3-dioxane-type acetals is a powerful tool, particularly in carbohydrate chemistry, and similar principles can be applied here. researchgate.netnih.gov

Impact of Derivatization on Stereochemistry and Reactivity

Stereochemical Impact: The 1,3-dioxane ring typically adopts a stable chair conformation, with bulky substituents preferentially occupying the equatorial positions to minimize steric strain. thieme-connect.de The 2-phenyl and 4-(1-propenyl) groups are therefore expected to be in equatorial positions in the most stable conformer.

Functionalization of the Propenyl Moiety: Reactions at the propenyl double bond create new stereocenters. The stereochemical outcome of these reactions is often influenced by the existing chiral centers at C2 and C4 of the dioxane ring through a process known as asymmetric induction. msu.eduic.ac.uk The dioxane ring can act as a chiral auxiliary, directing the approach of reagents to one face of the double bond, leading to the formation of one diastereomer in excess. This neighboring group participation can be significant in controlling the stereochemistry of the products. ic.ac.uk

Functionalization of the Phenyl Moiety: Adding substituents to the phenyl ring can influence the conformational equilibrium of the dioxane ring. Electron-withdrawing groups on the phenyl ring can affect the electronic character of the acetal linkage, potentially altering its stability and reactivity towards ring-opening.

Ring-Opening: The cleavage of the dioxane ring results in an acyclic 1,3-diol, where the stereocenters from the original C4 position are retained. This can be a useful strategy for transferring the chirality of the dioxane precursor to an acyclic system.

Reactivity Impact:

Propenyl Group Modification: Converting the alkene to an alcohol, epoxide, or other functional group changes the nucleophilic/electrophilic character of the side chain, opening up new avenues for further reactions.

Phenyl Group Modification: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring significantly modulates the electronic properties of the molecule. EDGs enhance the electron density of the aromatic ring, making it more susceptible to further electrophilic substitution and potentially influencing the acidity of the benzylic proton at C2. Conversely, EWGs deactivate the ring towards further EAS and can make the acetal linkage more susceptible to nucleophilic attack. libretexts.orgchemistrytalk.org

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes

The traditional synthesis of 1,3-dioxanes often involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone, a process that can generate significant waste and utilize hazardous catalysts. researchgate.net Future research should prioritize the development of more environmentally benign synthetic pathways to 1,3-Dioxane (B1201747), 2-phenyl-4-(1-propenyl)-.

Key areas for investigation include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, sulfated zirconia, or functionalized resins, could offer significant advantages over traditional homogeneous catalysts like p-toluenesulfonic acid. researchgate.net These materials are often more easily separated from the reaction mixture, reusable, and can exhibit higher selectivity, thereby reducing waste and purification costs.

Biocatalysis: The exploration of enzymatic catalysis for the formation of the 1,3-dioxane ring presents a promising green alternative. Lipases or other hydrolases, potentially engineered for this specific transformation, could operate under mild reaction conditions in aqueous media, minimizing the use of organic solvents.

Alternative Reaction Media: A shift away from volatile organic solvents towards greener alternatives such as water, supercritical fluids, or ionic liquids could dramatically improve the environmental footprint of the synthesis. researchgate.net The Prins condensation, a method for synthesizing 4-substituted 1,3-dioxanes, has been successfully demonstrated in water using catalysts like phosphotungstic acid. researchgate.net

A comparative table of potential greener synthetic strategies is presented below:

Synthetic StrategyCatalyst TypePotential Advantages
Heterogeneous CatalysisSolid Acids (e.g., Zeolites, Resins)Reusability, ease of separation, reduced waste. researchgate.net
BiocatalysisEnzymes (e.g., Lipases)Mild reaction conditions, high selectivity, use of aqueous media.
Alternative MediaWater, Supercritical CO2, Ionic LiquidsReduced use of volatile organic compounds, potentially improved reaction rates and selectivity. researchgate.net

Exploration of Novel Reactivity Patterns

The reactivity of the 1,3-dioxane ring system is well-established in its role as a protecting group for diols and carbonyls. However, the specific substitution pattern of 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- offers opportunities to explore novel reactivity. The presence of the phenyl group at the 2-position and the propenyl group at the 4-position introduces electronic and steric factors that could be exploited in various chemical transformations.

Future research could focus on:

Ring-Opening Reactions: Investigating selective ring-opening reactions of the dioxane ring could provide access to valuable acyclic building blocks with defined stereochemistry. The use of chiral Lewis acids could enable enantioselective ring cleavage, leading to the asymmetric desymmetrization of meso-1,3-diols. acs.org

Reactions of the Propenyl Side Chain: The double bond in the 1-propenyl group is a versatile functional handle for a wide range of transformations, including but not limited to, epoxidation, dihydroxylation, and metathesis reactions. The stereochemistry of the 4-position could influence the facial selectivity of these reactions.

Radical Reactions: The exploration of radical-mediated reactions involving the 1,3-dioxane ring could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming methodologies.

Advanced Computational Modeling for Complex Systems

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. For 1,3-Dioxane, 2-phenyl-4-(1-propenyl)-, advanced computational modeling can provide valuable insights into its structure, stability, and reactivity.

Areas for future computational studies include:

Conformational Analysis: Like cyclohexane (B81311), 1,3-dioxanes preferentially adopt a chair-like conformation. thieme-connect.de However, the presence of bulky substituents can lead to the population of other conformers, such as twist-boat forms. thieme-connect.de Detailed computational studies using methods like density functional theory (DFT) can elucidate the conformational landscape of the different stereoisomers of this compound and predict their relative stabilities. scispace.comresearchgate.net

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of potential reactions, such as acid-catalyzed hydrolysis, ring-opening, and reactions at the propenyl side chain. This can aid in the rational design of catalysts and reaction conditions to achieve desired outcomes.

Spectroscopic Data Prediction: The prediction of NMR chemical shifts and coupling constants through computational methods can assist in the stereochemical assignment of the molecule. docbrown.info Comparing calculated and experimental spectroscopic data can be a powerful tool for structural verification. researchgate.net

Integration into Multi-Step Asymmetric Synthesis

The chiral nature of 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- makes it a potentially valuable building block in multi-step asymmetric synthesis. The stereocenters at the 2- and 4-positions can be used to control the stereochemical outcome of subsequent reactions.

Future research in this area could involve:

As a Chiral Auxiliary: The dioxane moiety could be employed as a chiral auxiliary to direct stereoselective transformations on a prochiral substrate attached to the molecule. Following the desired reaction, the auxiliary could be cleaved and potentially recycled.

Synthesis of Natural Products and Bioactive Molecules: The structural motifs present in this dioxane could be found in or serve as precursors to more complex natural products or pharmaceutically active compounds. thieme-connect.de Its integration into the total synthesis of such molecules would be a testament to its utility.

Development of Novel Chiral Ligands: Modification of the 1,3-dioxane scaffold could lead to the development of novel chiral ligands for asymmetric catalysis.

Methodological Advancements in Stereochemical Characterization

The unambiguous determination of the relative and absolute stereochemistry of 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- is crucial for its application in stereoselective synthesis. While NMR spectroscopy is a primary tool for this purpose, advancements in characterization techniques are always sought.

Future efforts could focus on:

Advanced NMR Techniques: The application of advanced NMR experiments, such as residual dipolar coupling (RDC) analysis, could provide more precise information about the molecule's conformation and stereochemistry in solution.

Chiroptical Spectroscopy: The use of vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, can be a powerful method for the determination of absolute configuration.

Crystallographic Methods: While obtaining suitable crystals for X-ray crystallography can be challenging, it remains the gold standard for unambiguous structure determination. The development of microcrystal electron diffraction (MicroED) could provide a means to analyze crystalline samples that are too small for conventional X-ray diffraction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,3-Dioxane, 2-phenyl-4-(1-propenyl)-, and how can reaction conditions be optimized?

  • Methodology : Synthesis of structurally similar 1,3-dioxane derivatives often involves cyclization reactions or condensation of diols with carbonyl compounds under acidic catalysis. For example, reactions with phosphorus halides (e.g., PCl₃ or POCl₃) in dry toluene, using triethylamine as a base, have been effective for analogous compounds . Optimization includes temperature control (e.g., reflux at 80–110°C), solvent selection (e.g., anhydrous toluene), and stoichiometric ratios of reagents to minimize side products.

Q. How can researchers purify 1,3-Dioxane derivatives to achieve high crystallinity and purity?

  • Methodology : Recrystallization from ethanol/water mixtures or toluene is commonly employed. For example, Heraeus Precious Metals GmbH developed a process involving controlled cooling rates and solvent evaporation to isolate crystalline forms of structurally related 1,3-oxazoline derivatives, achieving >99% purity . Analytical techniques like HPLC or DSC (Differential Scanning Calorimetry) should validate crystallinity.

Q. What spectroscopic and thermodynamic characterization methods are critical for verifying the structure of 1,3-Dioxane derivatives?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl and propenyl groups). IR spectroscopy identifies functional groups (e.g., C-O-C stretching in the dioxane ring).
  • Thermodynamics : Measure boiling points, vapor pressure, and enthalpy of vaporization (ΔvapH°) via gas chromatography or static vapor pressure methods. NIST data for 1,3-dioxane analogs report ΔvapH° ≈ 38–40 kJ/mol .
  • X-ray crystallography resolves stereochemical ambiguities, as demonstrated for similar compounds in Acta Crystallographica .

Advanced Research Questions

Q. What mechanistic pathways govern the thermal decomposition of 1,3-Dioxane derivatives, and how do substituents influence stability?

  • Methodology : Computational studies (e.g., DFT calculations) and experimental pyrolysis-GC/MS can identify decomposition products. For 5-nitro-1,3-dioxanes, thermal cleavage of the C-O bond releases nitrous acid (HNO₂) or NOx, with activation energies (~150–200 kJ/mol) dependent on substituent electron-withdrawing effects . Substituents like phenyl groups may stabilize intermediates via resonance.

Q. How can computational modeling predict combustion behavior and emission profiles of 1,3-Dioxane-based bio-hybrid fuels?

  • Methodology : Kinetic mechanisms for combustion can be developed using software like Chemkin. For 1,3-dioxane, simulations align with experimental laminar flame speed data and ignition delay times. Key intermediates (e.g., formaldehyde, CO) are quantified via shock tube experiments and laser diagnostics . Comparative studies with 1,3-dioxolane reveal differences in soot formation due to ring strain .

Q. How should researchers address contradictions in reported thermodynamic data (e.g., vapor pressure, enthalpy) for 1,3-Dioxane derivatives?

  • Methodology :

  • Replicate experiments : Compare data from multiple sources (e.g., NIST vs. academic studies ).
  • Calibrate instruments : Ensure consistency in calorimetry or gas-phase measurements.
  • Computational validation : Use Gaussian or ORCA to calculate thermodynamic properties (e.g., ΔfH°gas) and cross-validate with experimental data .

Q. What safety protocols are essential for handling 1,3-Dioxane derivatives in laboratory settings?

  • Methodology :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store at 2–8°C for moisture-sensitive derivatives .
  • Exposure control : Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Safety Data Sheets (SDS) for analogs recommend immediate washing with water upon skin contact .
  • Waste disposal : Neutralize with mild acids/bases before incineration to avoid releasing toxic byproducts (e.g., NOx) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.